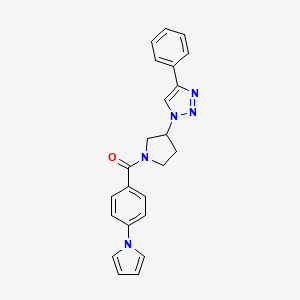
(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a phenyl ring, a triazole ring, and a pyrrolidine ring . The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The pyrrole and phenyl groups are aromatic, which means they have a cyclic, planar structure with a ring of pi electrons. The triazole group is a five-membered ring containing three nitrogen atoms, and the pyrrolidine group is a five-membered ring containing a nitrogen atom .Chemical Reactions Analysis
The compound’s chemical reactivity is likely to be influenced by its functional groups. For example, the pyrrole and phenyl groups may undergo electrophilic aromatic substitution reactions, while the triazole group may participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor, which could affect its solubility in different solvents .科学的研究の応用
Synthesis and Structural Analysis
(Huang et al., 2021) reported the synthesis of boric acid ester intermediates with benzene rings, which includes compounds similar to the one inquired. Through a three-step substitution reaction, the structures of these compounds were confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. The molecular structures were further validated using density functional theory (DFT) and compared with X-ray diffraction values, revealing physicochemical properties and molecular electrostatic potential.
Antimicrobial Activity
Compounds with structural resemblance have been synthesized and evaluated for antimicrobial activity. (Kumar et al., 2012) synthesized a series of compounds showing significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of methoxy groups in these compounds was associated with higher antimicrobial efficacy.
Synthetic Methodologies
A novel one-pot synthetic procedure for similar pyrrole derivatives was developed by (Kaur & Kumar, 2018), demonstrating an economical and high-yield approach. This method involved acetophenone and trimethylacetaldehyde, showcasing the versatility in synthesizing pyrrole derivatives.
Discovery and Clinical Candidate Development
A single pot dipolar cycloaddition reaction was utilized to develop P2X7 antagonists, containing similar structural motifs, for the treatment of mood disorders. (Chrovian et al., 2018) found that these compounds exhibited robust receptor occupancy at low doses, with one compound advancing into phase I clinical trials to assess safety and tolerability.
Corrosion Inhibition
Triazole derivatives, structurally akin to the compound , have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic medium by (Ma et al., 2017). The study showed that these derivatives could adsorb on the mild steel surface, enhancing corrosion protection efficiency.
Optical Properties and Material Applications
Research into the optical properties of related compounds, such as those synthesized by (Volpi et al., 2017), revealed absorption and fluorescence spectra with remarkable Stokes' shift range. This paves the way for their use in creating luminescent materials for various applications.
将来の方向性
特性
IUPAC Name |
[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c29-23(19-8-10-20(11-9-19)26-13-4-5-14-26)27-15-12-21(16-27)28-17-22(24-25-28)18-6-2-1-3-7-18/h1-11,13-14,17,21H,12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKAVJGNFCZMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2964316.png)

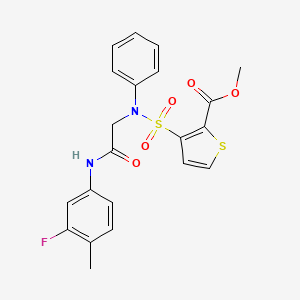
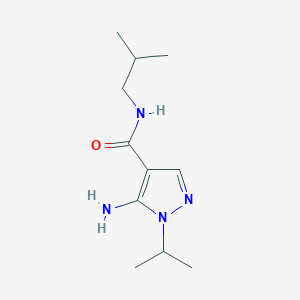
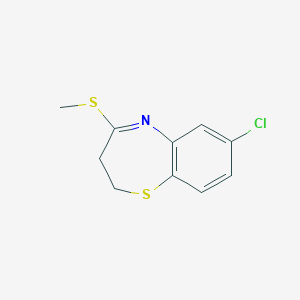
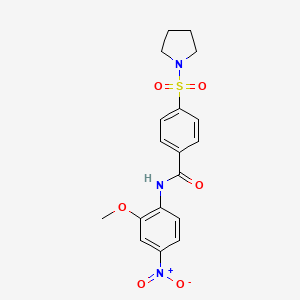
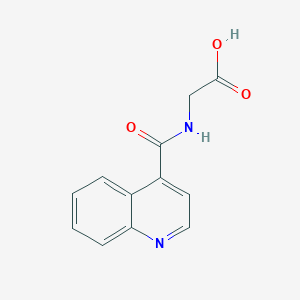

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2964330.png)
![Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate](/img/structure/B2964331.png)
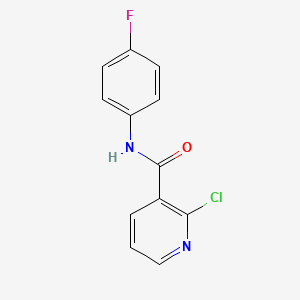
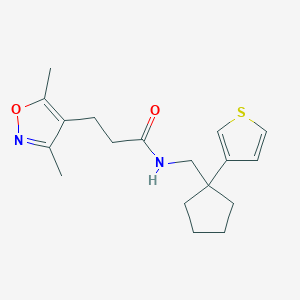
![2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2964335.png)
